molecular formula C12H14O4 B1595249 2-(4-Methylbenzyl)succinic acid CAS No. 6315-21-5

2-(4-Methylbenzyl)succinic acid

Cat. No. B1595249
CAS RN: 6315-21-5
M. Wt: 222.24 g/mol
InChI Key: CBRJMHNWUUTCDW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

A study emphasized the importance of 2-(2-methylbenzyl)-succinic acid as a marker of anaerobic microbial degradation . This suggests that 2-(4-Methylbenzyl)succinic acid might also play a role in similar biochemical processes.

Scientific Research Applications

Crystal Structure Analysis

  • 2-(2′-Methylbenzyl)succinic acid, a closely related compound, has been used in optical resolution processes and its salt complex's crystal structure has been elucidated. This reveals insights into the hydrogen bond formation and netlike structure of such compounds (Liu, Hu, & Liu, 2005).

Synthesis and Stereochemistry

  • Research on (α-Methylbenzyl) succinic acid, another similar compound, has explored synthesis methods and the formation of different isomers, which is crucial for understanding the structural diversity of this class of compounds (Horii, Sakai, & Tamura, 1961).

Environmental Contaminant Analysis

  • 2-(4-Methyl benzyl)-succinic acid has been identified as a metabolite in the bioremediation of BTEX (benzene, toluene, ethylbenzene, xylene) compounds, highlighting its role in environmental monitoring and microbial degradation processes (Godin et al., 2020).

Bio-based Chemical Production

  • Succinic acid and its derivatives have broad applications in producing food, pharmaceuticals, surfactants, bioplastics, and as precursors for several industrial chemicals. This encompasses the use of compounds like 2-(4-Methylbenzyl)succinic acid in various biotechnological applications (Zeikus, Jain, & Elankovan, 1999).

Fermentation and Microbial Engineering

  • Studies on succinic acid production via fermentation, including the use of derivatives like 2-(4-Methylbenzyl)succinic acid, involve developing robust microbial strains and optimizing fermentation processes. This research is vital for sustainable chemical production from renewable resources (Jiang et al., 2017).

Industrial Applications

  • Research into the industrial applications of succinic acid, including its derivatives, demonstrates its potential in producing solvents, plastics, and other products, signifying the importance of 2-(4-Methylbenzyl)succinic acid in various industries (Ahn, Jang, & Lee, 2016).

Safety And Hazards

The safety data sheet for 4-Methylbenzyl alcohol, a related compound, suggests that it causes serious eye damage and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Future Directions

One study emphasized the importance of 2-(2-methylbenzyl)-succinic acid as a marker of anaerobic microbial degradation . This suggests that 2-(4-Methylbenzyl)succinic acid and its derivatives could be important in future research into anaerobic microbial degradation processes.

properties

IUPAC Name

2-[(4-methylphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRJMHNWUUTCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863743
Record name 2-[(4-Methylphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylbenzyl)succinic acid

CAS RN

6315-21-5
Record name 2-[(4-Methylphenyl)methyl]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6315-21-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYLBENZYLSUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDT22B64Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 2-(4-methylbenzylidene)succinic acid (4.5 g) in ethanol (50 ml) was added 10% Pd-C (100 mg) and the mixture was hydrogenated at room temperature and atmospheric pressure for 40 hours. After the catalyst was filtered off, the solvent was evaporated under reduced pressure. The resulting residue was recrystallized from hexane-ethyl acetate (1:1) to give 4.3 g of 2-(4-methylbenzyl)succinic acid.
Name
2-(4-methylbenzylidene)succinic acid
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Godin, P Kubica, A Ranchou-Peyruse, I Le Hecho… - Water, 2020 - mdpi.com
BTEX (benzene, toluene, ethylbenzene, and the different xylene isomers), known for carcinogenic and neurotoxic effects, are common environmental contaminants. The first step for the …
Number of citations: 16 www.mdpi.com
KI Ehiosun, R Grimaud, R Lobinski - Trends in Environmental Analytical …, 2022 - Elsevier
The characterization of metabolites, which are considered markers of bacterial degradation of hydrocarbons, is gaining in importance. Over the years, carboxylic acids have served as …
Number of citations: 5 www.sciencedirect.com
N Taylor - Biodegradation, 2021 - prism.ucalgary.ca
The biodegradation of hydrocarbons is an important environmental process responsible for in situ remediation of crude oil and gas components. Microorganisms of many lineages and …
Number of citations: 2 prism.ucalgary.ca
K Ehiosun - 2022 - theses.fr
Les méthodes récentes de traitement des pollutions par les hydrocarbures pétroliers s' orientent progressivement vers des techniques de bio-remédiation plus fiables. La bio-…
Number of citations: 0 www.theses.fr
K Ehiosun - 2022 - theses.hal.science
Les méthodes récentes de traitement des pollutions par les hydrocarbures pétroliers s'orientent progressivement vers des techniques de bio-remédiation plus fiables. La bio-…
Number of citations: 4 theses.hal.science

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